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Introduction
The classical principle of "one neuron, one neurotransmitter" has been expanded by the now

well-established concept of co-transmission, where a single neuron can release multiple

neurotransmitters.[1][2] This phenomenon adds a significant layer of complexity to synaptic

communication and neural circuit function. Differentiating the individual effects of co-released

neurotransmitters is crucial for understanding the intricate signaling dynamics in both

physiological and pathological states. Electrophysiological recordings, with their high temporal

and spatial resolution, provide a powerful toolkit to dissect the postsynaptic responses to co-

transmission.

This application note provides detailed protocols for utilizing key electrophysiological

techniques—patch-clamp, multi-electrode arrays (MEAs), and optogenetics—to differentiate

and characterize the effects of co-transmitters.

Key Electrophysiological Techniques and Protocols
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Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording is the gold standard for detailed analysis of synaptic currents

from a single neuron.[3] This technique allows for precise control of the postsynaptic

membrane potential (voltage-clamp) to isolate and measure the currents mediated by different

co-transmitters, or to observe changes in membrane potential (current-clamp).

Protocol: Differentiating Co-transmitter-Mediated Postsynaptic Currents (PSCs)

This protocol outlines the steps to isolate and record PSCs mediated by two co-transmitters

(e.g., a fast ionotropic transmitter and a slower G-protein-coupled receptor-mediated

transmitter).

Materials:

Brain slice preparation (e.g., acute hippocampal or striatal slices)

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system[3][4]

Borosilicate glass capillaries for pipette pulling

Artificial cerebrospinal fluid (aCSF)

Internal pipette solution

Pharmacological agents (specific receptor antagonists)

Stimulating electrode

Procedure:

Prepare Brain Slices: Prepare acute brain slices (250-300 µm thick) from the brain region of

interest and maintain them in oxygenated aCSF.

Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

Fill Pipette: Fill the pipette with an appropriate internal solution. The composition can be

varied to study specific intracellular signaling pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3D6KoJVkUrv7Q&q=EgSs6uBgGKXgjMgGIjC4GLqYFW23T9Yl1r6khWue-cQeG7Oqe0xD031hyhwzWJj5DLlyRJEOVWDKosWGnrwyAnJSWgFD
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3D6KoJVkUrv7Q&q=EgSs6uBgGKXgjMgGIjC4GLqYFW23T9Yl1r6khWue-cQeG7Oqe0xD031hyhwzWJj5DLlyRJEOVWDKosWGnrwyAnJSWgFD
https://m.youtube.com/watch?v=jw0fn26o5Gs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Obtain Whole-Cell Configuration:

Under visual guidance (e.g., DIC microscopy), approach a neuron in the target region with

the patch pipette.

Apply gentle positive pressure to keep the tip clean.

Once in proximity to the cell membrane, release the positive pressure and apply gentle

suction to form a gigaohm seal (>1 GΩ).[3]

Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-

cell configuration.[3][5]

Record Baseline Activity:

In voltage-clamp mode, hold the neuron at a potential where the currents from both co-

transmitters can be observed (e.g., -70 mV).

Use a stimulating electrode to evoke synaptic release from presynaptic terminals.

Record baseline PSCs, which will be a composite of the responses to both co-

transmitters.

Pharmacological Isolation:

To isolate the effect of the first co-transmitter, apply a specific antagonist for the receptor of

the second co-transmitter to the bath.

For example, to isolate GABAergic currents from dopaminergic co-transmission, a

dopamine receptor antagonist can be applied.[6]

After a stable blockade is achieved, record the evoked PSCs again. This will represent the

current mediated by the first co-transmitter.

Isolate the Second Co-transmitter Effect:

Wash out the first antagonist.
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Apply a specific antagonist for the receptor of the first co-transmitter.

Record the evoked PSCs to isolate the response to the second co-transmitter.

Data Analysis:

Measure the amplitude, rise time, and decay kinetics of the isolated PSCs.

Compare the properties of the composite PSC with the pharmacologically isolated

currents to understand the contribution of each co-transmitter.

Multi-Electrode Array (MEA) Electrophysiology
MEAs consist of a grid of microscopic electrodes that allow for the simultaneous, non-invasive

recording of extracellular field potentials from neuronal populations or brain slices.[7][8] This

technique is well-suited for studying network-level effects of co-transmission and for higher-

throughput pharmacological screening.

Protocol: Network Response to Co-transmitters using MEAs

Materials:

MEA system with integrated amplifier and data acquisition software[7]

MEA plates (e.g., 60 electrodes per well)[9]

Primary neuronal culture or acute brain slices

Cell culture medium or aCSF

Pharmacological agents (agonists and antagonists)

Procedure:

Prepare MEA Plate: Coat the MEA plate with an appropriate substrate (e.g.,

polyethyleneimine and laminin) to promote cell adhesion.[10]

Culture Cells or Place Slice:
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For cultures, plate dissociated neurons onto the MEA and allow them to form a functional

network over several days to weeks.[10]

For acute studies, place a brain slice over the electrode grid.[7]

Record Baseline Network Activity:

Record spontaneous network activity (spike trains and network bursts) under control

conditions.

Pharmacological Manipulation:

Apply a specific agonist for one of the co-transmitter receptors and record the change in

network activity.

Wash out the agonist and allow the network to return to baseline.

Apply a specific antagonist for one of the co-transmitter receptors and observe the change

in spontaneous activity.

To study the combined effect, co-apply agonists for both co-transmitter receptors.

Data Analysis:

Analyze changes in spike rate, burst frequency, burst duration, and network synchrony in

response to pharmacological agents.

Use raster plots to visualize the firing patterns of individual electrodes and the overall

network behavior.

Optogenetics Coupled with Electrophysiology
Optogenetics allows for the light-induced activation or inhibition of genetically defined neuronal

populations with millisecond precision.[11][12] When combined with electrophysiological

recordings, it provides a powerful tool to selectively stimulate co-transmitting neurons and

record the resulting postsynaptic responses.

Protocol: Optogenetic Dissection of Co-transmitter Release
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Materials:

Virus encoding a channelrhodopsin (e.g., ChR2) under a cell-type-specific promoter.

Stereotaxic injection setup.

Optical fiber and laser or LED light source.[12]

Electrophysiology setup (Patch-clamp or MEA).

Pharmacological agents.

Procedure:

Viral Injection: Inject the AAV-ChR2 into the brain region containing the cell bodies of the co-

transmitting neurons of interest. Allow several weeks for opsin expression and transport to

axon terminals.

Prepare for Recording: Prepare brain slices containing the axon terminals of the ChR2-

expressing neurons and the postsynaptic target neurons.

Electrophysiological Recording:

Obtain a whole-cell patch-clamp recording from a postsynaptic neuron or place the slice

on an MEA.

Optical Stimulation:

Position an optical fiber over the area of the axon terminals.

Deliver brief pulses of light (e.g., 470 nm for ChR2) to evoke neurotransmitter release.[13]

Record the light-evoked PSCs or changes in network activity.

Pharmacological Dissection:

Similar to the patch-clamp protocol, apply specific receptor antagonists to the bath to

sequentially block the responses to each co-transmitter and isolate their individual
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contributions to the light-evoked response.

Data Analysis:

Analyze the light-evoked PSCs or network responses in the same manner as described in

the previous protocols. Compare the responses before and after the application of

antagonists.

Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to

facilitate comparison between different conditions.

Table 1: Pharmacological Dissection of Co-transmitter-Mediated Postsynaptic Currents (PSCs)

Condition
Peak Amplitude
(pA)

Rise Time (10-90%)
(ms)

Decay Tau (ms)

Control (Composite

PSC)
-150.5 ± 12.3 2.1 ± 0.3 25.8 ± 3.1

+ Antagonist A -95.2 ± 8.7 1.5 ± 0.2 8.3 ± 1.5

+ Antagonist B -55.8 ± 6.1 5.3 ± 0.8 85.4 ± 9.7

Data are presented as mean ± SEM.

Table 2: MEA Analysis of Network Activity Modulation by Co-transmitters

Condition
Mean Firing Rate
(Hz)

Burst Frequency
(bursts/min)

Network
Synchrony Index

Baseline 2.5 ± 0.4 5.2 ± 0.8 0.65 ± 0.05

+ Agonist A 4.8 ± 0.7 9.1 ± 1.2 0.78 ± 0.06*

+ Agonist B 3.1 ± 0.5 6.5 ± 0.9 0.68 ± 0.04

+ Agonist A & B 6.2 ± 0.9 12.4 ± 1.5 0.85 ± 0.07**
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*p < 0.05, **p < 0.01 compared to baseline. Data are presented as mean ± SEM.

Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of common co-transmitter pairs.
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Caption: Signaling pathway for GABA and Dopamine co-transmission.
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Caption: Signaling pathway for Glutamate and Acetylcholine co-transmission.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1671297?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow
The following diagram illustrates a general experimental workflow for differentiating co-

transmitter effects.
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Caption: Experimental workflow for differentiating co-transmitter effects.
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Conclusion
The combination of electrophysiological techniques, including patch-clamp, MEA, and

optogenetics, with precise pharmacological manipulation provides a robust framework for

dissecting the complex effects of co-transmission. The protocols and data presentation formats

outlined in this application note offer a comprehensive guide for researchers to investigate the

roles of individual neurotransmitters in synaptic signaling and network function. These

approaches are essential for advancing our understanding of neural communication and for the

development of targeted therapeutics for neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. General Principles of Neuronal Co-transmission: Insights From Multiple Model Systems -
PMC [pmc.ncbi.nlm.nih.gov]

3. google.com [google.com]

4. m.youtube.com [m.youtube.com]

5. youtube.com [youtube.com]

6. GABA co-released from striatal dopamine axons dampens phasic dopamine release
through autoregulatory GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

7. criver.com [criver.com]

8. Multielectrode Arrays | Springer Nature Experiments [experiments.springernature.com]

9. Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays |
PLOS One [journals.plos.org]

10. MEA Neural Co-culture Protocol | Axion Biosystems [axionbiosystems.com]

11. Frontiers | A Step-by-Step Protocol for Optogenetic Kindling [frontiersin.org]

12. A Step-by-Step Protocol for Optogenetic Kindling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1671297?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/294258498_Mechanisms_and_functions_of_GABA_co-release
https://pmc.ncbi.nlm.nih.gov/articles/PMC6352749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6352749/
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3D6KoJVkUrv7Q&q=EgSs6uBgGKXgjMgGIjC4GLqYFW23T9Yl1r6khWue-cQeG7Oqe0xD031hyhwzWJj5DLlyRJEOVWDKosWGnrwyAnJSWgFD
https://m.youtube.com/watch?v=jw0fn26o5Gs
https://www.youtube.com/watch?v=XDynNg9uSZE
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089423/
https://www.criver.com/products-services/discovery-services/pharmacology-studies/neuroscience-models-assays/neuroscience-methods-endpoints/electrophysiology/multi-electrode-array
https://experiments.springernature.com/articles/10.1007/978-1-0716-0818-0_6
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0106148
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0106148
https://www.axionbiosystems.com/resources/culture-protocol/mea-neural-co-culture-protocol
https://www.frontiersin.org/journals/neural-circuits/articles/10.3389/fncir.2020.00003/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7025532/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Control of action potential afterdepolarizations in the inferior olive by inactivating A‐type
currents through KV4 channels - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of electrophysiological recordings to
differentiate co-transmitter effects.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671297#application-of-electrophysiological-
recordings-to-differentiate-co-transmitter-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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